3-{7,8-dimethyl-4-oxo-4H,8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-3-yl}propanoic acid
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Description
3-{7,8-dimethyl-4-oxo-4H,8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-3-yl}propanoic acid is a useful research compound. Its molecular formula is C10H12N4O3S and its molecular weight is 268.29. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Larvicidal Activities
A novel series of thiadiazolotriazin-4-ones have been synthesized, demonstrating moderate mosquito-larvicidal and antibacterial activities. These compounds, including derivatives like 3-tert-butyl-7-(aryloxymethyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-ones, were found to exhibit potential as drug candidates for bacterial pathogens and as larvicidal agents against malaria vectors (Castelino et al., 2014).
Anticancer Properties
Some derivatives, particularly those involving S-glycosyl and S-alkyl groups of 4-amino-3-mercapto-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one, have shown significant anticancer activities in vitro. Compounds like 4-Amino-3-(3-hydroxypropylthio)-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one and 3-(4-Oxo-3-(2-(2-thienyl)vinyl)-4H-[1,3,4]thiadiazolo-[2,3-c][1,2,4]tr-iazin-7-yl)propanoic acid were identified as active cytotoxic agents against different cancer cell lines (Saad & Moustafa, 2011).
Microwave-Assisted Synthesis for Pharmacological Applications
Rapid and efficient synthesis of fused heterobicyclic nitrogen systems such as triazinones and thiadiazinones under microwave irradiation has been described. These compounds have been screened as anticancer agents, with some showing activity against various cancer cell lines. This method highlights the potential for developing cytotoxic agents through efficient synthetic routes (Saad, Youssef, & Mosselhi, 2011).
Synthesis and Biological Evaluation of Hybrid Molecules
Research into the synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, and their subsequent biological evaluation, has been conducted. Compounds synthesized from these studies were found to possess antimicrobial, antilipase, and antiurease activities, suggesting potential utility in developing new therapeutic agents (Başoğlu et al., 2013).
Heteropolyacid Catalysts in Synthesis
The use of heteropolyacid catalysts for the one-pot synthesis of triazolo and triazinone derivatives has been explored. This approach offers high yields and rates, showcasing an efficient method for generating compounds with potential pharmacological activities (Motamedi et al., 2011).
Properties
IUPAC Name |
3-(7,8-dimethyl-4-oxo-8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3S/c1-5-6(2)18-10-12-11-7(3-4-8(15)16)9(17)14(10)13-5/h6H,3-4H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEVMHGXMOBWSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=NN2C(=O)C(=NN=C2S1)CCC(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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